(6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid
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Overview
Description
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . The reaction conditions often involve mild temperatures and the presence of a suitable base.
Industrial Production Methods: Industrial production methods for (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability . These methods utilize boron reagents and palladium catalysts under controlled conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The boronic acid group allows for substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. For instance, as a PI3Kα inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting the PI3K-AKT signaling pathway . This pathway is crucial in regulating cell growth, proliferation, and survival, making the compound a potential therapeutic agent in oncology .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to (6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid but without the boronic acid group.
6-Substituted Imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids: These compounds have similar imidazo[1,2-a]pyridine cores but different substituents, affecting their biological activities.
Uniqueness: The presence of the boronic acid group in this compound provides unique reactivity, particularly in Suzuki-Miyaura coupling reactions, making it a valuable compound in synthetic organic chemistry . Its potential as a PI3Kα inhibitor also distinguishes it from other similar compounds, highlighting its significance in medicinal chemistry .
Properties
IUPAC Name |
(6-methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O3/c1-14-6-2-3-8-10-7(9(12)13)5-11(8)4-6/h2-5,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIYPPQACFLEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=C(C=CC2=N1)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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